molecular formula C9H14Cl2N2 B2612257 Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride CAS No. 1228880-19-0

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2612257
CAS No.: 1228880-19-0
M. Wt: 221.13
InChI Key: XICWJAJJLGEAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The IUPAC name for this compound is cyclopropyl(pyridin-2-yl)methanamine dihydrochloride , reflecting its structural components:

  • A pyridin-2-yl group (a six-membered aromatic ring with one nitrogen atom at position 2).
  • A cyclopropyl group (a three-membered cycloalkane ring).
  • A methanamine backbone linking the two rings.
  • Two hydrochloride counterions neutralizing the amine group.

The parent amine (C₉H₁₂N₂) is classified under the subclass of heterocyclic amines due to the pyridine ring. The dihydrochloride salt (C₉H₁₄Cl₂N₂) is named according to IUPAC additive nomenclature for salts, with the prefix di- indicating two equivalents of hydrochloric acid.

Table 1: Nomenclature and Molecular Data
Property Value Source
IUPAC Name This compound
Molecular Formula C₉H₁₄Cl₂N₂
SMILES C1CC1C(C2=CC=CC=N2)N.Cl.Cl
Molecular Weight 221.13 g/mol

Molecular Geometry and Stereochemical Considerations

The compound’s geometry is defined by:

  • Pyridine Ring : A planar, aromatic six-membered ring with bond angles of 120° and delocalized π-electrons.
  • Cyclopropane Ring : A strained triangular structure with C-C-C bond angles of 60°, inducing significant ring strain and unique reactivity.
  • Methanamine Linker : A tetrahedral carbon atom bonded to the cyclopropane, pyridine, and protonated amine group.

The central carbon in the methanamine group is a chiral center , as it is bonded to four distinct groups: cyclopropane, pyridine, ammonium (-NH₃⁺), and a hydrogen atom. This creates the potential for enantiomerism, though synthetic routes may yield racemic mixtures unless asymmetric synthesis is employed.

Stereochemical Features:
  • Cyclopropane Substituents : The cyclopropane’s rigidity restricts rotation, locking substituents in specific orientations.
  • Ammonium Group : Protonation of the amine in the dihydrochloride salt fixes its geometry, favoring a trigonal pyramidal configuration.

Crystallographic Analysis of the Dihydrochloride Salt Form

While crystallographic data for this specific compound are not explicitly provided in the sources, analogous dihydrochloride salts of heterocyclic amines typically form monoclinic or orthorhombic crystal systems . Key features inferred from similar structures include:

  • Ionic Interactions : The protonated ammonium group (-NH₃⁺) forms strong hydrogen bonds with chloride ions (Cl⁻).
  • Packing Arrangements : The pyridine ring engages in π-π stacking, while the cyclopropane’s strain influences lattice geometry.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O):

    • Pyridine protons: δ 8.50 (d, J = 5.0 Hz, 1H, H-6), 7.85 (t, J = 7.6 Hz, 1H, H-4), 7.45 (d, J = 7.8 Hz, 1H, H-3), 7.30 (t, J = 6.2 Hz, 1H, H-5).
    • Cyclopropane protons: δ 1.20–1.45 (m, 4H, H-7, H-8, H-9).
    • Ammonium protons: δ 5.10 (br s, 3H, NH₃⁺).
  • ¹³C NMR (100 MHz, D₂O):

    • Pyridine carbons: δ 155.2 (C-2), 148.5 (C-6), 136.4 (C-4), 124.8 (C-3), 122.1 (C-5).
    • Cyclopropane carbons: δ 14.3 (C-7), 12.8 (C-8, C-9).
    • Methanamine carbon: δ 45.6 (C-1).
Infrared (IR) Spectroscopy
  • N-H stretch (NH₃⁺): 2500–3000 cm⁻¹ (broad).
  • Aromatic C=C stretch: 1600–1580 cm⁻¹.
  • C-N stretch: 1250–1220 cm⁻¹.
Mass Spectrometry (MS)
  • EI-MS (m/z):
    • Parent ion (M⁺-2HCl): 148.2 [C₉H₁₂N₂]⁺.
    • Fragments:
      • 121.1 [C₈H₉N]⁺ (loss of NH₃).
      • 93.0 [C₅H₅N]⁺ (pyridine ring).

Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICWJAJJLGEAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of cyclopropylamine with pyridine-2-carbaldehyde, followed by the reduction of the resulting imine to form the desired amine. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones from oxidation reactions and various amine derivatives from reduction and substitution reactions .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Pharmaceutical Development

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride serves as a lead compound in drug discovery, particularly targeting diseases such as cancer and neurological disorders. Its structural features allow it to interact with specific biological targets, making it a candidate for further pharmacological studies .

Biochemical Research

In biochemical studies, this compound acts as a tool for understanding molecular interactions and pathways. It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis, which plays a significant role in cellular metabolism and signaling .

Anticancer Potential

Research indicates that derivatives of cyclopropyl amines exhibit antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential applications in oncology .

Anti-inflammatory Properties

Studies have shown that similar compounds can modulate inflammatory responses by inhibiting NF-κB activation, indicating their potential use in treating inflammatory diseases .

Anticancer Activity

One study evaluated the effects of cyclopropyl derivatives on human cancer cell lines, revealing significant inhibition of cell proliferation at concentrations as low as 0.023 μM, indicating their potential as anticancer agents .

Inflammatory Response Modulation

In vitro assays demonstrated that compounds similar to this compound can inhibit lipopolysaccharide-induced NF-κB activation, suggesting anti-inflammatory properties .

Metabolic Stability

Research indicated that modifications to the cyclopropyl structure could enhance metabolic stability while retaining biological activity, emphasizing the importance of structural optimization in drug development .

Pharmacokinetics and Toxicology

Preliminary studies suggest moderate plasma clearance and variable oral bioavailability across species tested. Comprehensive toxicological assessments are necessary to determine safety profiles and potential side effects associated with the use of this compound in therapeutic contexts .

Mechanism of Action

The mechanism of action of cyclopropyl(pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various research applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and Key Modifications

The table below summarizes structurally related compounds and their distinguishing features:

Compound Name (CAS/ID) Structural Modification Molecular Weight (g/mol) Similarity Score Biological Target/Application Key Properties Reference
Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride ([2061979-36-8]) Methyl substitution at pyridine C3 247.1 0.78 Undisclosed (CNS candidate) Enhanced lipophilicity (LogP +0.3)
(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride ([1498333-87-1]) Pyridine replaced with biphenyl system 230.7 0.81 Dopamine receptor modulation Increased aromatic surface area
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride ([1352640-52-8]) Cyclopropane replaced with ethyl chain 199.1 0.77 Chiral amine intermediates Reduced steric hindrance
Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride CF3 substitution at pyridine C5 297.1 N/A Fluorinated CNS agents (discontinued) High metabolic stability, moderate solubility
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride Pyridine replaced with pyrimidine 224.1 N/A Kinase inhibition scaffolds Improved water solubility

Pharmacological and Physicochemical Comparisons

Target Selectivity
  • Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride : Predominantly explored in PDE10A inhibition (e.g., MK-8189 for schizophrenia), where the cyclopropane-pyridine core enhances binding to the enzyme's hydrophobic pocket .
  • Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride : The C3 methyl group may reduce PDE10A affinity due to steric clashes but could improve selectivity for ALK inhibitors, as seen in analogs with difluorophenyl substitutions .
Electronic and Steric Effects
  • However, its discontinuation suggests formulation challenges or toxicity concerns .
  • Pyrimidine-based analogs (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride) show reduced basicity compared to pyridine derivatives, impacting protonation states and membrane permeability .
Solubility and Bioavailability
  • The biphenyl system in (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride increases molecular rigidity but reduces aqueous solubility (∼2 mg/mL vs. 15 mg/mL for the parent compound) .
  • Ethyl chain substitution in (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride lowers melting point (mp 145°C vs. 210°C for cyclopropane analog), favoring liquid formulation approaches .

Biological Activity

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a cyclopropyl group and a pyridine moiety. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Structural Characteristics

This compound has the molecular formula C9H12N22HClC_9H_{12}N_2\cdot 2HCl and a molecular weight of approximately 148.21 g/mol. It appears as a white to yellow solid, soluble in water, which enhances its applicability in various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may function as a ligand, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to significant changes in cellular processes, making it valuable for research in pharmacology.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Pharmacological Potential : Studies suggest that this compound may act as an agonist or antagonist at specific receptors, offering therapeutic potential for various diseases.
  • Antimicrobial Activity : Preliminary investigations have shown that derivatives of pyridine compounds exhibit antibacterial and antifungal properties. Although specific data on this compound is limited, related compounds demonstrate significant activity against various microbial strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyridin-2-ylmethanamineLacks the cyclopropyl groupLimited receptor interaction
CyclopropylamineContains cyclopropyl but lacks pyridineModerate activity as an amine
Cyclopropyl(4-methylpyridin-2-YL)methylamineCombines both groups but varies in substitution patternsPotentially altered pharmacokinetics

The presence of both the cyclopropyl and pyridine moieties in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

  • Pharmacological Studies :
    • A study investigated the binding affinity of this compound to various receptors, indicating potential selectivity towards certain pharmacological targets. Further exploration is needed to elucidate its full pharmacological profile.
  • Antimicrobial Research :
    • In related studies on pyridine derivatives, compounds demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus . While direct data on this compound remains sparse, these findings suggest a promising avenue for further investigation.
  • Synthesis and Application :
    • The synthesis of this compound involves multiple steps that highlight its versatility as a building block in organic synthesis. Its applications span across chemistry, biology, and pharmaceutical development, particularly targeting neurological disorders.

Q & A

What are the standard synthetic routes for cyclopropyl(pyridin-2-yl)methanamine dihydrochloride, and what purity thresholds are critical for research applications?

Level: Basic
Methodological Answer:
The compound is typically synthesized via fragment-assisted strategies, where cyclopropane rings are introduced through cycloaddition or alkylation reactions. For example, analogous cyclopropane-containing amines are prepared by reacting cyclopropyl intermediates with halogenated pyridines under controlled conditions (e.g., using palladium catalysis for cross-coupling) . Post-synthesis, the free base is converted to the dihydrochloride salt via HCl gas or aqueous HCl treatment. Purity thresholds ≥95% (HPLC) are critical to avoid interference in biological assays, as impurities like unreacted pyridine derivatives or residual solvents can skew results .

How can enantioselective synthesis of this compound be achieved, and what analytical methods validate stereochemical purity?

Level: Advanced
Methodological Answer:
Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) or chiral resolving agents. For instance, enantiomers of related cyclopropylamines are resolved using chiral HPLC columns (e.g., Chiralpak IA/IB) or via diastereomeric salt formation with tartaric acid derivatives . Stereochemical validation employs polarimetry, circular dichroism (CD), and X-ray crystallography. For dihydrochloride salts, dynamic nuclear polarization (DNP)-enhanced NMR can resolve stereochemical configurations in solid-state forms .

What analytical techniques are recommended to distinguish between the free base and dihydrochloride salt forms of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • Elemental Analysis: Confirms stoichiometry of chlorine (theoretical Cl⁻ content: ~19.8% for dihydrochloride).
  • TGA/DSC: Salt forms exhibit distinct dehydration/melting profiles (e.g., dihydrochloride loses HCl at ~150–200°C).
  • FT-IR: Free base shows N-H stretches at ~3350 cm⁻¹, while protonated amines in the salt form absorb at ~2500–3000 cm⁻¹ .

How should researchers address discrepancies in bioactivity data caused by batch-to-batch variability in salt form purity?

Level: Advanced
Methodological Answer:
Batch variability often stems from incomplete salt formation or residual solvents. Mitigation strategies include:

  • Ion Chromatography: Quantify free chloride to confirm dihydrochloride stoichiometry.
  • Counterion Analysis: Use ICP-MS for trace metal contaminants from catalysts.
  • Bioassay Normalization: Pre-test batches in a reference assay (e.g., kinase inhibition) to calibrate activity thresholds. Contradictory data should be re-evaluated using batches with ≥98% purity (HPLC) and validated salt stoichiometry .

What safety protocols are essential for handling this compound in in vivo studies?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for weighing and dissolution to avoid inhalation of particulate matter.
  • First Aid: Immediate rinsing with water for accidental exposure (15 mins for eyes; 10 mins for skin). Toxicity data are limited, so assume acute toxicity (LD50 estimated at 100–300 mg/kg in rodents) .

How can researchers design toxicity profiling studies for this compound given the lack of comprehensive toxicological data?

Level: Advanced
Methodological Answer:

  • Acute Toxicity: Conduct OECD 423-based assays in rodents with dose escalation (10–1000 mg/kg) to determine LD50 and observe neuro/respiratory effects.
  • Genotoxicity: Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.
  • Metabolic Stability: Use liver microsomes (human/rodent) to identify reactive metabolites via LC-MS/MS. Prioritize batches with ≥95% purity to isolate compound-specific toxicity .

What structural analogs of this compound are reported in kinase inhibitor research, and how do their SAR profiles compare?

Level: Advanced
Methodological Answer:
Analogous compounds, such as ALK inhibitors with cyclopropane-pyridine cores, show that:

  • Pyridine Substitution: 2-Pyridyl groups enhance target binding (e.g., ALK IC50 <10 nM vs. 4-pyridyl analogs with IC50 >100 nM).
  • Cyclopropane Rigidity: Improves selectivity by reducing off-target interactions (e.g., 10-fold selectivity over ROS1 kinase).
  • Salt Form Impact: Dihydrochloride salts improve aqueous solubility (≥5 mg/mL) compared to free bases, critical for in vivo PK studies .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • LogP Prediction: Use Schrödinger’s QikProp to optimize LogP (target <3) by introducing polar groups (e.g., -OH, -NH2) on the cyclopropane ring.
  • CYP Inhibition: Screen with StarDrop’s IsoStar to modify pyridine substituents (e.g., fluorine at C6 reduces CYP3A4 inhibition).
  • MD Simulations: Simulate blood-brain barrier penetration using PMF calculations; cyclopropane rigidity may reduce passive diffusion .

What are the key challenges in crystallizing this compound, and how can they be resolved?

Level: Advanced
Methodological Answer:
Challenges include hygroscopicity and polymorphism. Solutions:

  • Solvent Screening: Use mixed solvents (e.g., EtOH/H2O) to induce slow crystallization.
  • Anti-Solvent Diffusion: Add tert-butyl methyl ether to saturated aqueous solutions.
  • Cryo-TEM: Monitor crystal nucleation in real-time. For polymorphs, DSC/XRD identifies stable forms .

How does the dihydrochloride salt form influence the compound’s stability under long-term storage conditions?

Level: Basic
Methodological Answer:
The salt form enhances stability by reducing hygroscopicity. Storage guidelines:

  • Temperature: -20°C in sealed, desiccated containers (argon atmosphere).
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to track decomposition (e.g., pyridine oxidation products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.